molecular formula C24H14BrNO B12824070 3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole

3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole

Cat. No.: B12824070
M. Wt: 412.3 g/mol
InChI Key: CULYPLGBLNKMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole is a complex organic compound that combines the structural features of dibenzofuran and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the bromination of 9-(dibenzo[b,d]furan-3-yl)-9H-carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield

Biological Activity

3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potentials of this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:

  • Formation of Carbazole Derivative : Starting with 9H-carbazole, bromination is performed to introduce the bromine atom.
  • Coupling Reaction : The dibenzo[b,d]furan moiety is then introduced via a coupling reaction, often utilizing palladium-catalyzed cross-coupling methods.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antiviral Activity

Recent studies have demonstrated that derivatives of carbazole, including this compound, exhibit significant antiviral properties, particularly against SARS-CoV-2. Molecular docking studies indicated strong binding affinities to key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, certain derivatives showed binding energies in the range of -8.77 to -8.92 kcal/mol, suggesting potent inhibitory effects against these targets .

Antimicrobial Properties

Carbazole derivatives have also been evaluated for their antimicrobial activities. In various studies, compounds similar to this compound demonstrated moderate to excellent antibacterial and antifungal activities. For example, compounds with methoxy and chloro substitutions showed pronounced effects against standard bacterial strains when tested at concentrations around 25 µg/mL .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that carbazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in cell proliferation and survival .

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on synthesizing benzofuran-based carbazole derivatives found that several compounds exhibited high binding affinities to SARS-CoV-2 proteins, indicating their potential as therapeutic agents against COVID-19 .
  • Antimicrobial Efficacy : Another investigation into carbazole derivatives reported significant antibacterial activity against multiple pathogens, with specific compounds showing effectiveness comparable to standard antibiotics like ciprofloxacin .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Pathogen Binding Affinity (kcal/mol) Reference
AntiviralSARS-CoV-2 Mpro-8.83 to -8.92
AntimicrobialVarious bacterial strainsModerate to excellent
AnticancerCancer cell linesInduces apoptosis

Properties

Molecular Formula

C24H14BrNO

Molecular Weight

412.3 g/mol

IUPAC Name

3-bromo-9-dibenzofuran-3-ylcarbazole

InChI

InChI=1S/C24H14BrNO/c25-15-9-12-22-20(13-15)17-5-1-3-7-21(17)26(22)16-10-11-19-18-6-2-4-8-23(18)27-24(19)14-16/h1-14H

InChI Key

CULYPLGBLNKMNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC5=C(C=C4)C6=CC=CC=C6O5)C=CC(=C3)Br

Origin of Product

United States

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